Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)-

Description

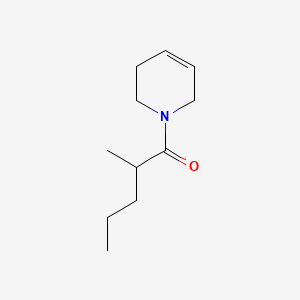

The compound Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- is a tetrahydropyridine derivative characterized by a partially saturated pyridine ring and a branched alkyl ketone substituent (2-methyl-1-oxopentyl) at the 1-position. This compound’s structural features—a tetrahydro ring system and an acyl side chain—position it within a broader class of bioactive pyridine derivatives, which are frequently explored in medicinal chemistry for their diverse pharmacological properties .

Properties

CAS No. |

77251-49-1 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

1-(3,6-dihydro-2H-pyridin-1-yl)-2-methylpentan-1-one |

InChI |

InChI=1S/C11H19NO/c1-3-7-10(2)11(13)12-8-5-4-6-9-12/h4-5,10H,3,6-9H2,1-2H3 |

InChI Key |

BIBAJQQJVJRDND-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)N1CCC=CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives under specific conditions. For instance, the hydrogenation of 1-methyl-1,2,3,6-tetrahydropyridine can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions throughout the process. The use of advanced catalytic systems and reactors ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated tetrahydropyridine derivatives .

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations

Pyridine, 1,2,3,6-tetrahydro-1-(1-oxo-2-butenyl)- (CAS 95524-67-7)

- Substituent : α,β-unsaturated ketone (1-oxo-2-butenyl).

- Molecular Formula: C₉H₁₃NO.

- Molecular Weight : 151.206 g/mol.

- This reactivity could influence its metabolic stability or interaction with biological targets .

Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,6-tetrahydro- (CAS 139021-56-0)

- Substituent : 2-bromophenylsulfonyl.

- Molecular Formula: C₁₁H₁₂BrNO₂S.

- Molecular Weight : 302.192 g/mol.

- Key Differences : The sulfonyl group enhances polarity and oxidative stability, while bromine increases molecular weight and may influence halogen bonding interactions. Such features contrast with the target compound’s lipophilic alkyl ketone .

MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

- Substituent : Methyl-phenyl group.

- Molecular Formula : C₁₂H₁₅N.

- Molecular Weight : 173.25 g/mol.

- Key Differences: MPTP’s phenyl group is metabolized to the neurotoxin MPP⁺, causing selective dopaminergic neuron damage.

Pharmacological and Toxicological Profiles

- Target Compound: No direct toxicity data are provided, but its acyl substituent may limit metabolic activation compared to MPTP. Potential applications could align with hypotensive or analgesic agents, as seen in structurally related N-substituted tetrahydropyridines .

- MPTP : Well-documented neurotoxicity via mitochondrial complex I inhibition, leading to parkinsonism in humans .

- Sulfonyl/Bromine Derivative (CAS 139021-56-0) : The sulfonyl group may confer stability for use in drug discovery, while bromine could enhance binding affinity in enzyme inhibition studies .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Pyridine derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antifungal, and neuroprotective properties. The compound Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- (CAS Number: 77251-49-1) is a notable member of this class. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a tetrahydropyridine ring structure with a ketone functional group. Its structure can be visualized as follows:

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit significant antimicrobial activity. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. In particular:

- Antifungal Activity : Pyridine derivatives have been reported to exhibit antifungal properties against pathogens such as Candida albicans and Aspergillus flavus. In one study, certain pyridine analogs demonstrated a reduction in ergosterol content in fungal membranes, which is critical for their survival .

Neuroprotective Effects

Neurotoxicity studies have highlighted the potential of pyridine derivatives in neuroprotection. For instance:

- Dopaminergic Neurotoxicity : Analogous compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) have been shown to induce dopaminergic neuron degeneration. However, the specific compound under consideration may offer protective effects against such neurotoxicity due to its structural modifications .

Study 1: Antifungal Efficacy

A comparative study assessed the antifungal efficacy of various pyridine derivatives against Fusarium verticillioides. The results indicated that certain structural modifications enhanced antifungal activity significantly. The compound was found to reduce fungal growth by approximately 40% at specific concentrations .

Study 2: Neurotoxicity Assessment

In another investigation involving neurotoxic effects on murine models, it was observed that the compound produced less severe dopaminergic depletion compared to traditional neurotoxins like MPTP. This suggests potential therapeutic applications in treating neurodegenerative diseases like Parkinson's .

Data Table: Biological Activities of Pyridine Derivatives

| Compound | Activity Type | Target Organism/Effect | Concentration/Effectiveness |

|---|---|---|---|

| Pyridine, 1,2,3,6-tetrahydro-1-(2-methyl-1-oxopentyl)- | Antifungal | Fusarium verticillioides | 40% growth reduction at 7.8 µg/ml |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Neurotoxic | Dopaminergic neurons | Significant depletion observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.